methyl 2-{[(2E)-2-cyano-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate
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Overview
Description
METHYL 2-[((E)-2-CYANO-3-{3,5-DICHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE is a complex organic compound with a molecular formula of C25H19ClN2O4 . This compound is characterized by its unique structure, which includes cyano, dichloro, and chlorobenzyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[((E)-2-CYANO-3-{3,5-DICHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of substituted benzyl chlorides with cyanoacetamides under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[((E)-2-CYANO-3-{3,5-DICHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano or chloro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
METHYL 2-[((E)-2-CYANO-3-{3,5-DICHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[((E)-2-CYANO-3-{3,5-DICHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The cyano and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[(2E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL]AMINO}BENZOATE
- METHYL 2-{[(2E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL]AMINO}BENZOATE
Uniqueness
The uniqueness of METHYL 2-[((E)-2-CYANO-3-{3,5-DICHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H17Cl3N2O4 |
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Molecular Weight |
515.8 g/mol |
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C25H17Cl3N2O4/c1-33-25(32)18-7-3-5-9-22(18)30-24(31)17(13-29)10-15-11-20(27)23(21(28)12-15)34-14-16-6-2-4-8-19(16)26/h2-12H,14H2,1H3,(H,30,31)/b17-10+ |
InChI Key |
YXSLGGCIXOGEIO-LICLKQGHSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3Cl)Cl)/C#N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3Cl)Cl)C#N |
Origin of Product |
United States |
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